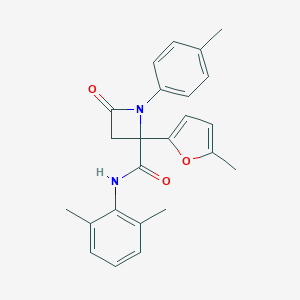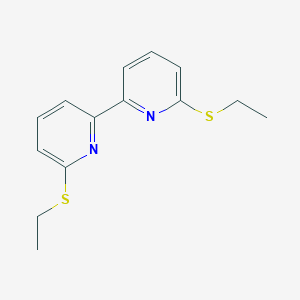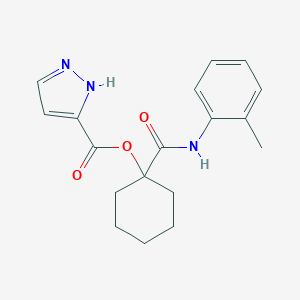
N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. DMXAA was first discovered in 1998 and has since undergone extensive research to determine its mechanism of action and potential therapeutic applications.
作用機序
N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide is thought to work by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that help to regulate the immune response. Specifically, this compound has been shown to activate the production of tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which are all involved in the immune response to cancer.
Biochemical and Physiological Effects:
In addition to its immune-stimulating effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can help to starve tumors and slow their growth. This compound has also been shown to increase the permeability of blood vessels in tumors, which can help to improve the delivery of chemotherapy drugs.
実験室実験の利点と制限
One advantage of N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide as a research tool is its specificity for immune cells, which can help to minimize off-target effects. However, this compound has also been shown to have some toxic effects, particularly at high doses, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide. One area of interest is the development of combination therapies that include this compound and other immune-stimulating agents, such as checkpoint inhibitors. Another potential avenue of research is the use of this compound in combination with radiation therapy, which has been shown to enhance its anti-tumor effects. Additionally, there is interest in developing more potent and selective analogs of this compound that may have improved efficacy and fewer side effects.
合成法
N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide can be synthesized through a multistep process that involves the condensation of 2,6-dimethylphenylacetonitrile with 5-methyl-2-furancarboxaldehyde, followed by the addition of 4-methylphenylhydrazine and subsequent cyclization. The final product is purified through chromatography and recrystallization.
科学的研究の応用
N-(2,6-dimethylphenyl)-2-(5-methyl-2-furyl)-1-(4-methylphenyl)-4-oxo-2-azetidinecarboxamide has been studied for its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. It has been shown to have anti-tumor activity in a variety of preclinical models, including lung, colon, and breast cancer.
特性
分子式 |
C24H24N2O3 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)-1-(4-methylphenyl)-4-oxoazetidine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O3/c1-15-8-11-19(12-9-15)26-21(27)14-24(26,20-13-10-18(4)29-20)23(28)25-22-16(2)6-5-7-17(22)3/h5-13H,14H2,1-4H3,(H,25,28) |
InChIキー |
GBTDRRNZQLYGRP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C3=CC=C(O3)C)C(=O)NC4=C(C=CC=C4C)C |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)CC2(C3=CC=C(O3)C)C(=O)NC4=C(C=CC=C4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-(5-Anilinoimidazo[2,1-b][1,3]thiazol-6-yl)-2-methoxyphenol](/img/structure/B242312.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![N-cyclopentyl-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242322.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
